

# An In-depth Technical Guide to 3-chloro-N-cyclohexylpropanamide

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## Compound of Interest

Compound Name: 3-chloro-N-cyclohexylpropanamide

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This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **3-chloro-N-cyclohexylpropanamide**. The information is intended to support research and development activities in medicinal chemistry, pharmacology, and materials science.

## Core Chemical Properties

**3-chloro-N-cyclohexylpropanamide** is a chemical compound featuring a secondary amide linkage between a cyclohexyl group and a 3-chloropropanoyl moiety. Its structure suggests potential for use as a chemical intermediate or as a scaffold for the development of novel bioactive molecules.

## Data Presentation

The following table summarizes the key physical and chemical properties of **3-chloro-N-cyclohexylpropanamide**. Data is compiled from computational predictions and available supplier information.<sup>[1][2]</sup>

Property	Value	Source
IUPAC Name	3-chloro-N-cyclohexylpropanamide	PubChem[1]
CAS Number	61872-76-2	PubChem[1]
Molecular Formula	C <sub>9</sub> H <sub>16</sub> ClNO	PubChem[1][3]
Molecular Weight	189.68 g/mol	PubChem[1]
Density	1.07 g/cm <sup>3</sup> (Predicted)	ChemSrc[2]
Boiling Point	348.5 °C at 760 mmHg (Predicted)	ChemSrc[2]
Flash Point	164.6 °C (Predicted)	ChemSrc[2]
XLogP3 (Lipophilicity)	1.9	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Exact Mass	189.0920418 Da	PubChem[1]
Topological Polar Surface Area	29.1 Å <sup>2</sup>	PubChem[1]

Synonyms: beta-chloro-N-cyclohexylpropionamide, 3-chloro-N-cyclohexyl-propanamide.[1]

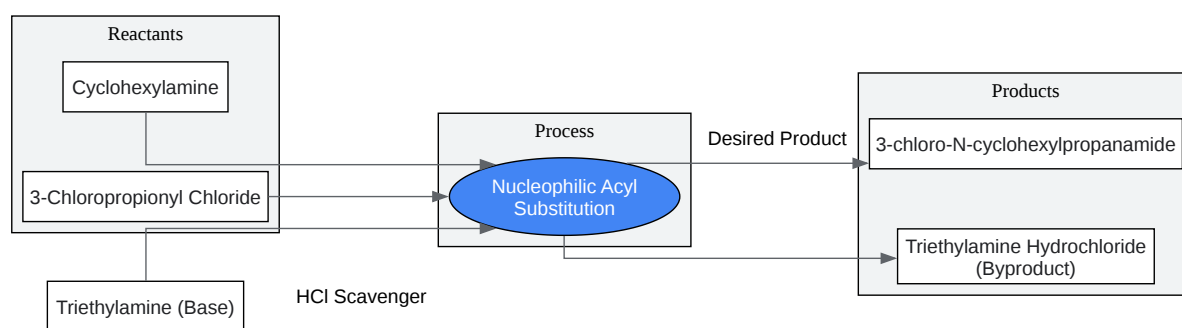
## Synthesis and Experimental Protocols

The most direct and widely used method for synthesizing N-substituted amides is the reaction of a primary or secondary amine with an acyl chloride.[4] This reaction, a type of nucleophilic acyl substitution, is typically rapid and efficient.

### General Synthesis Workflow

The logical pathway for the synthesis of **3-chloro-N-cyclohexylpropanamide** involves the reaction between cyclohexylamine and 3-chloropropionyl chloride. A base, such as

triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.



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Caption: Synthesis workflow for **3-chloro-N-cyclohexylpropanamide**.

## Detailed Experimental Protocol

The following protocol is a representative procedure adapted from general methods for amide synthesis from acyl chlorides.<sup>[5][6]</sup>

Materials:

- Cyclohexylamine (1.0 equiv.)
- 3-Chloropropionyl chloride (1.0 equiv.)
- Triethylamine (1.1 equiv.)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous dichloromethane.
- Cool the stirred solution to 0 °C using an ice bath.
- Slowly add a solution of 3-chloropropionyl chloride (1.0 equiv.) in anhydrous dichloromethane to the flask dropwise over 15-20 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated  $\text{NaHCO}_3$  solution (2x), deionized water (1x), and brine (1x).
- Dry the separated organic layer over anhydrous  $\text{MgSO}_4$ .
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **3-chloro-N-cyclohexylpropanamide**.

## Spectral Characterization (Predicted)

While experimental spectra for this specific compound are not readily available in public databases, the expected characteristics can be predicted based on its structure.

- $^1\text{H}$  NMR: The spectrum would be expected to show a multiplet for the methine proton of the cyclohexyl group adjacent to the nitrogen, signals for the methylene protons of the

cyclohexyl ring, and two triplets corresponding to the two methylene groups of the chloropropanoyl chain. The N-H proton would likely appear as a doublet.

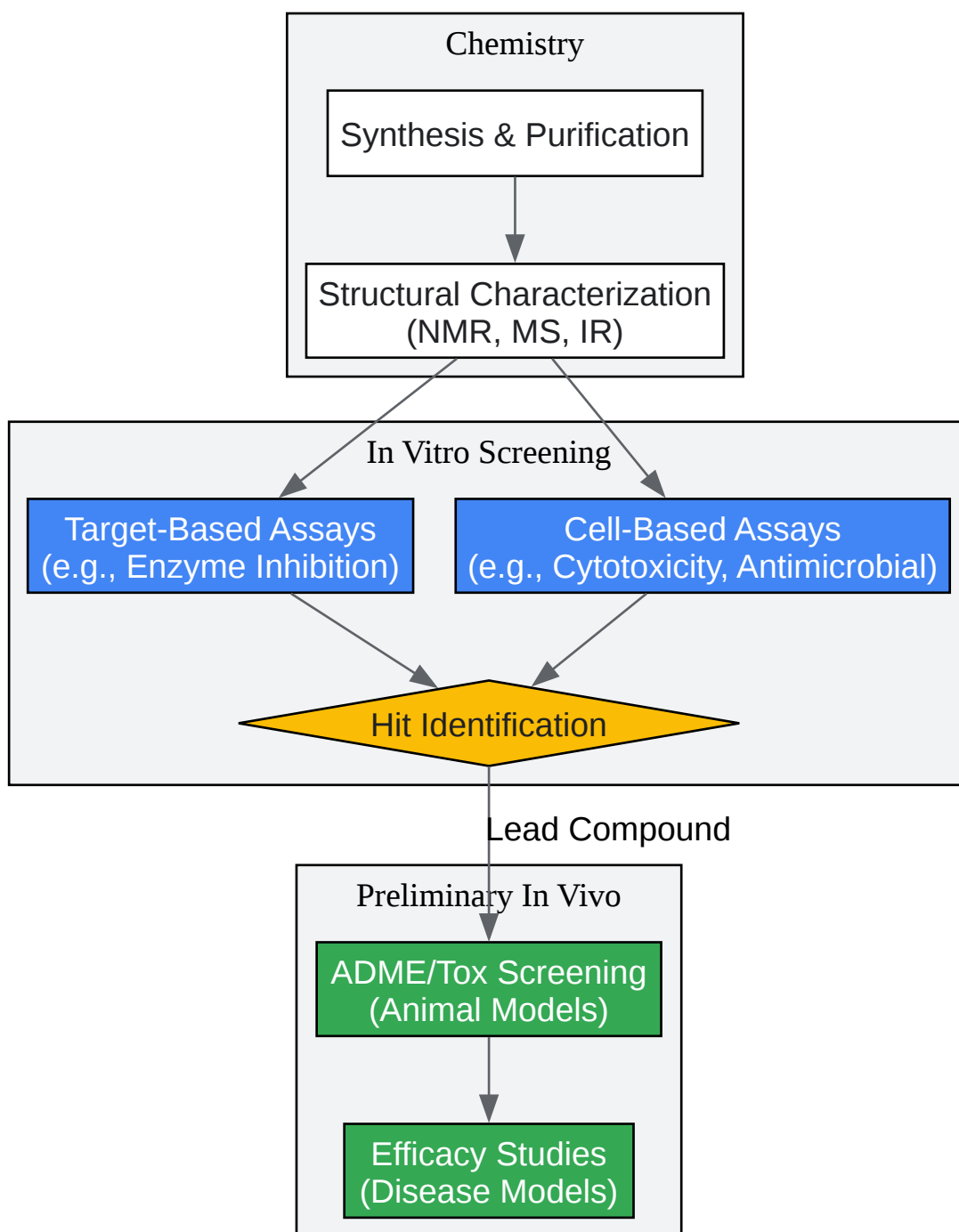
- $^{13}\text{C}$  NMR: The spectrum would feature a signal for the carbonyl carbon around 170 ppm, along with signals for the carbons of the cyclohexyl ring and the two methylene carbons of the propanoyl chain.
- IR Spectroscopy: Key vibrational bands would include an N-H stretch (around  $3300\text{ cm}^{-1}$ ), C-H stretches from the alkyl groups (below  $3000\text{ cm}^{-1}$ ), a strong amide I band (C=O stretch) around  $1640\text{ cm}^{-1}$ , and an amide II band (N-H bend) around  $1550\text{ cm}^{-1}$ . A C-Cl stretch would be expected in the fingerprint region (around  $600\text{--}800\text{ cm}^{-1}$ ).
- Mass Spectrometry: The mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) and a characteristic  $\text{M}+2$  peak with approximately one-third the intensity of the  $\text{M}^+$  peak, which is indicative of the presence of a single chlorine atom.

## Potential Biological Activity and Research Applications

Specific biological activities for **3-chloro-N-cyclohexylpropanamide** have not been extensively reported. However, the broader class of N-cyclohexylamide and cyclohexylamine derivatives has been associated with various biological functions, suggesting potential avenues for investigation. Some related compounds have shown antimicrobial, antiproliferative, and acetylcholinesterase inhibitory activities.<sup>[3]</sup> The chloro-alkyl moiety also presents a reactive site for further chemical modification, making this compound a potentially useful intermediate in drug discovery programs.

## General Biological Screening Workflow

For a novel compound like **3-chloro-N-cyclohexylpropanamide**, a structured screening process is essential to identify potential therapeutic applications. This workflow outlines the logical progression from initial synthesis to preliminary biological evaluation.



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Caption: General workflow for the biological evaluation of a novel chemical entity.

## Safety and Handling

As a chlorinated organic amide, **3-chloro-N-cyclohexylpropanamide** should be handled with appropriate safety precautions in a laboratory setting. Assume the compound is potentially hazardous and irritating. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

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## References

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